![molecular formula C13H22ClN3O2S B2441741 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride CAS No. 1029989-23-8](/img/structure/B2441741.png)
4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis of Sulfonamides as Receptor Antagonists
A novel method for preparing sulfonamides, including structures similar to 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, was developed to yield adenosine A2B receptor antagonists. Traditional sulfonamide formation methods were not effective, leading to the use of p-nitrophenoxide as a leaving group for various amines. This approach resulted in potent A2B receptor antagonists, highlighting the compound's utility in medicinal chemistry for drug development (Luo Yan et al., 2006).
Cocrystallization and Supramolecular Chemistry
Research into the cocrystallization of N-donor compounds with 5-sulfosalicylic acid, including analogs of 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, has been conducted to understand the effects of hydrogen-bonding on supramolecular architectures. This study is significant for crystal engineering and host-guest chemistry, providing insights into the molecular interactions and potential applications in material science (Lei Wang et al., 2011).
Cytotoxic Activities of Benzhydrylpiperazine Derivatives
The synthesis and evaluation of cytotoxic activities of benzhydrylpiperazine derivatives, related to 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, have been explored against various cancer cell lines. This research is crucial for the discovery of new chemotherapeutic agents, with certain derivatives showing significant inhibitory effects on tumor growth (E. E. Gurdal et al., 2013).
Sulfonamide-derived Ligands and Metal Complexes
The study of sulfonamide-derived new ligands and their transition metal complexes, including derivatives similar to 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, has been conducted. These compounds were evaluated for their antibacterial, antifungal, and cytotoxic activities. The research provides valuable information on the biological applications of sulfonamide-based compounds in developing new therapeutic agents (Z. Chohan & H. Shad, 2011).
Asymmetric Synthesis and Biological Evaluation
Asymmetric synthesis and biological evaluation of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide, a compound related to 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, as hCB1 receptor antagonists have been performed. This research highlights the compound's potential in developing selective hCB1 inverse agonists with implications for obesity and metabolic disorder treatments (Linghuan Gao et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-benzyl-N,N-dimethylpiperazine-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-14(2)19(17,18)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13;/h3-7H,8-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSWZGQMLXCMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride |
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